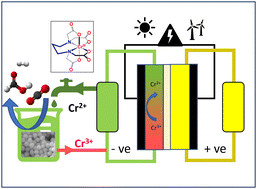Electrochemically decoupled reduction of CO2 to formate over a dispersed heterogeneous bismuth catalyst enabled via redox mediators†
EES Catalysis Pub Date: 2023-11-28 DOI: 10.1039/D3EY00271C
Abstract
Electrochemical CO2 reduction is a topic of major interest in contemporary research as an approach to use renewably-derived electricity to synthesise useful hydrocarbons from waste CO2. Various strategies have been developed to optimise this challenging reaction at electrode interfaces, but to-date, decoupled electrolysis has not been demonstrated for the reduction of CO2. Decoupled electrolysis aims to use electrochemically-derived charged redox mediators – electrical charge and potential vectors – to separate catalytic product formation from the electrode surface. Utilising an electrochemically generated highly reducing redox mediator; chromium propanediamine tetraacetate, we report the first successful application of decoupled electrolysis to electrochemical CO2 reduction. A study of metals and metal composites found formate to be the most accessible product, with bismuth metal giving the highest selectivity. Copper, tin, gold, nickel and molybdenum carbide heterogeneous catalysts were also investigated, in which cases H2 was found to be the major product, with minor yields of two-electron CO2 reduction products. Subsequent optimisation of the bismuth catalyst achieved a high formate selectivity of 85%. This method represents a radical new approach to CO2 electrolysis, which may be coupled directly with renewable energy storage technology and green electricity.


Recommended Literature
- [1] Sources of radiation and absorption cells
- [2] Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†
- [3] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [4] Front cover
- [5] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications
- [6] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†
- [7] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†
- [8] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [9] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [10] Front cover









